

2-Bromo-1-cyclopropylpropan-1-one chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromo-1-cyclopropylpropan-1-one

Cat. No.: B1521246

[Get Quote](#)

An In-Depth Technical Guide to **2-Bromo-1-cyclopropylpropan-1-one**: Properties, Reactivity, and Synthetic Utility

Introduction

2-Bromo-1-cyclopropylpropan-1-one is a bifunctional organic molecule that serves as a valuable synthetic intermediate for research chemists and drug development professionals. As an α -bromo ketone, its reactivity is dominated by the electrophilic nature of the carbon atom bearing the bromine, making it a potent alkylating agent. The presence of the cyclopropyl ring, a motif of increasing importance in medicinal chemistry, imparts unique conformational rigidity and electronic properties.^{[1][2]} This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safe handling of this versatile building block.

The unique structural characteristics of cyclopropyl ketones, such as the high degree of s-character in the C-C bonds of the cyclopropane ring, influence the adjacent carbonyl group's reactivity.^{[3][4]} This strained three-membered ring system not only offers a site for potential ring-opening reactions but also modulates the electronic properties of the entire molecule, which can be leveraged in complex synthetic strategies.^[3]

Physicochemical and Spectroscopic Data

The fundamental properties of **2-Bromo-1-cyclopropylpropan-1-one** are summarized below. These computed and experimental values are essential for reaction planning, purification, and

characterization.

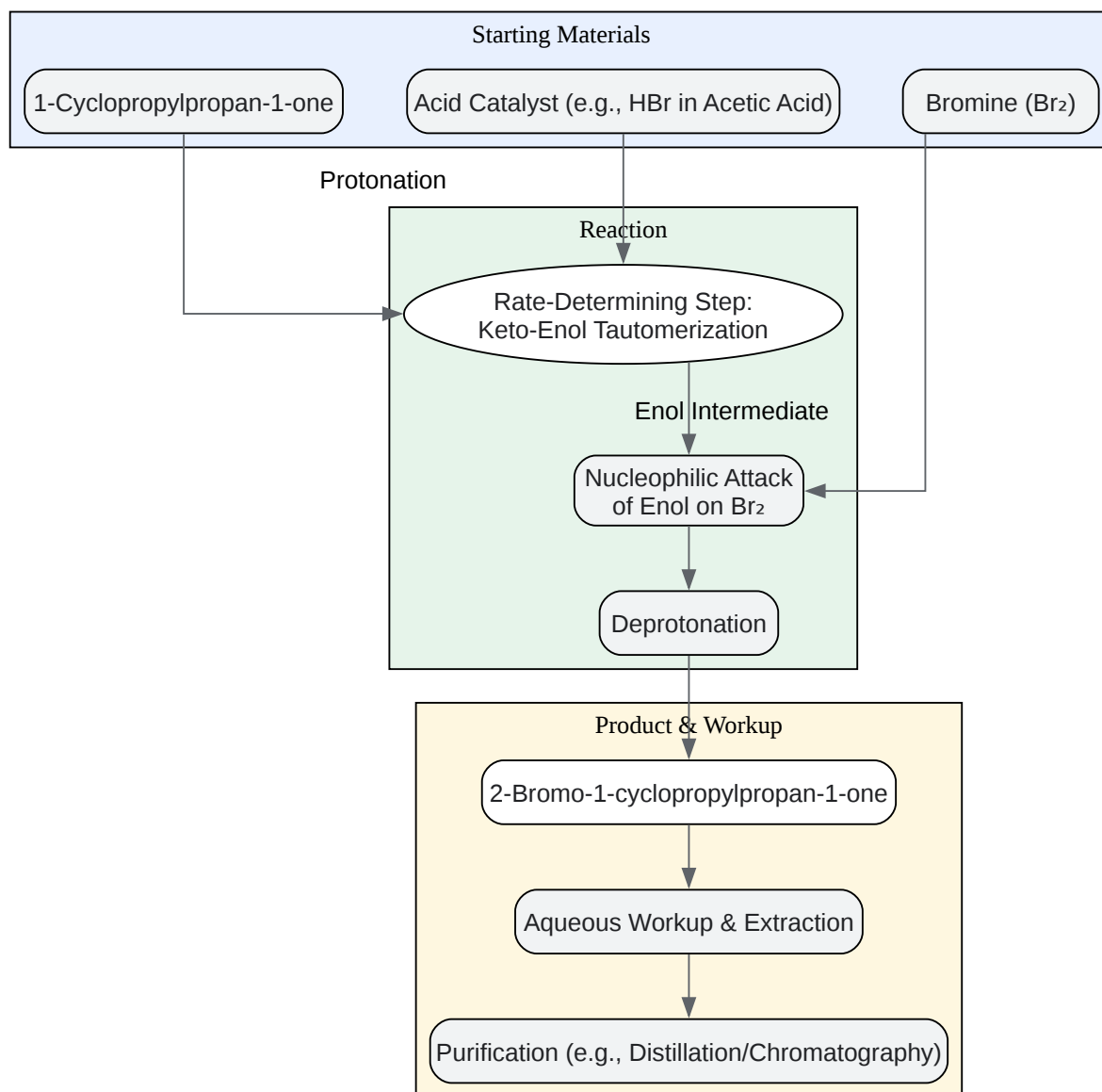
Property	Value	Source
IUPAC Name	2-bromo-1-cyclopropylpropan-1-one	PubChem[5]
Molecular Formula	C ₆ H ₉ BrO	PubChem[5]
Molecular Weight	177.04 g/mol	PubChem[5]
CAS Number	34650-66-3	PubChem[5]
Canonical SMILES	<chem>CC(C(=O)C1CC1)Br</chem>	PubChem[5]
InChIKey	NPNNSQQYZVWPMG-UHFFFAOYSA-N	PubChem[5][6]
Monoisotopic Mass	175.98368 Da	PubChem[5]
Appearance	Colorless liquid or solid	ChemBK[7]
XLogP3 (Predicted)	1.6	PubChem[5]

Synthesis and Mechanism

The most common and direct method for synthesizing α -bromo ketones is through the acid-catalyzed α -bromination of the corresponding ketone, in this case, 1-cyclopropylpropan-1-one.

This reaction proceeds through the formation of an enol intermediate, which is the rate-determining step.[8] The enol, being electron-rich, acts as a nucleophile and attacks molecular bromine. Subsequent deprotonation of the carbonyl oxygen yields the α -brominated product. The use of acidic conditions is crucial as it prevents the multiple halogenations that can occur under basic conditions via enolate formation.[9][10]

Synthetic Workflow: Acid-Catalyzed Bromination



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-Bromo-1-cyclopropylpropan-1-one**.

Chemical Reactivity and Mechanistic Pathways

The synthetic utility of **2-Bromo-1-cyclopropylpropan-1-one** stems from its predictable reactivity at the α -carbon. The bromine atom is a good leaving group, and the adjacent electron-withdrawing carbonyl group activates the α -carbon towards nucleophilic attack.

Nucleophilic Substitution (S_N2)

The primary reaction pathway for this compound is the S_N2 reaction. A wide variety of nucleophiles (e.g., amines, thiols, azides, carbanions) can displace the bromide ion, allowing for the facile introduction of diverse functional groups. This makes it a key building block for creating libraries of compounds in drug discovery.^{[11][12]} The reaction proceeds with an inversion of stereochemistry if the α -carbon is chiral.^[11]

Caption: Generalized S_N2 mechanism at the α -carbon.

Role in Cycloadditions

Recent studies have highlighted the utility of alkyl cyclopropyl ketones in formal [3+2] cycloaddition reactions.^[13] While the specific reactivity of the bromo-variant in this context requires further investigation, the underlying principle involves leveraging the ring strain of the cyclopropyl group. These reactions enable the rapid construction of complex cyclopentane frameworks, which are common in biologically active molecules.^[13]

Applications in Medicinal Chemistry and Drug Development

The cyclopropyl fragment is increasingly incorporated into drug candidates to enhance a range of properties.^[1] Its rigid structure can lock a molecule into a bioactive conformation, improving potency and reducing off-target effects.^{[1][2]} Furthermore, the cyclopropyl group can block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug.^{[1][2]}

As a result, cyclopropyl ketones and their derivatives are crucial intermediates in the synthesis of a variety of therapeutics, including antiviral agents (e.g., for HIV), antidepressants, and anti-inflammatory drugs.^{[14][15][16]} **2-Bromo-1-cyclopropylpropan-1-one** provides a direct entry point for attaching this valuable pharmacophore to other molecular scaffolds.

Experimental Protocol: Nucleophilic Substitution with Sodium Azide

This protocol details a representative S_N2 reaction. It is designed as a self-validating system, with clear checkpoints for reaction monitoring and product verification.

Objective: To synthesize 2-azido-1-cyclopropylpropan-1-one.

Materials:

- **2-Bromo-1-cyclopropylpropan-1-one** (1.0 eq)
- Sodium azide (NaN_3) (1.2 eq)
- Dimethylformamide (DMF), anhydrous
- Diethyl ether
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO_4)

Equipment:

- Round-bottom flask with magnetic stir bar
- Septum and nitrogen inlet
- Stir plate
- Thin-layer chromatography (TLC) plates (silica gel)
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** Under a nitrogen atmosphere, dissolve **2-Bromo-1-cyclopropylpropan-1-one** in anhydrous DMF in a round-bottom flask.
- **Addition of Nucleophile:** Add sodium azide to the stirred solution in one portion at room temperature.
- **Reaction Monitoring (Validation Check 1):** Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding. The reaction is typically complete within 2-4 hours.
- **Quenching:** Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing diethyl ether and water.
- **Aqueous Workup:** Wash the organic layer sequentially with water (2x), saturated NaHCO_3 solution (1x), and brine (1x). This removes the DMF and any unreacted sodium azide.
- **Drying and Concentration (Validation Check 2):** Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure using a rotary evaporator. A successful reaction will yield a crude oil or solid.
- **Purification:** Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-azido-1-cyclopropylpropan-1-one.

Safety and Handling

2-Bromo-1-cyclopropylpropan-1-one is a hazardous chemical and must be handled with appropriate precautions.

- **GHS Hazard Classification:** It is classified as a combustible liquid, harmful if swallowed, causes skin irritation, and causes serious eye irritation.^[5] It may also cause respiratory irritation.^[5]
- **Personal Protective Equipment (PPE):** Always wear chemical-resistant gloves, safety goggles, and a lab coat.^{[17][18]} All manipulations should be performed in a well-ventilated

chemical fume hood.[17]

- Handling: Avoid contact with skin, eyes, and clothing.[19] Avoid inhalation of vapors. Keep away from heat, sparks, and open flames.[19]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[19]

Conclusion

2-Bromo-1-cyclopropylpropan-1-one is a powerful and versatile chemical intermediate. Its value lies in the combination of a highly reactive α -bromo ketone functionality with the structurally and electronically significant cyclopropyl group. Understanding its properties, synthetic pathways, and reaction mechanisms allows researchers in both academic and industrial settings to leverage this molecule for the efficient construction of complex and biologically relevant compounds. Adherence to strict safety protocols is paramount when handling this reactive and hazardous substance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
2. researchgate.net [researchgate.net]
3. cyclopropyl ketone [sincerechemicals.com]
4. Research Portal [ourarchive.otago.ac.nz]
5. 2-Bromo-1-cyclopropylpropan-1-one | C₆H₉BrO | CID 45080805 - PubChem [pubchem.ncbi.nlm.nih.gov]
6. PubChemLite - 2-bromo-1-cyclopropylpropan-1-one (C₆H₉BrO) [pubchemlite.lcsb.uni.lu]
7. chembk.com [chembk.com]

- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Alpha Halogenation of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 11. benchchem.com [benchchem.com]
- 12. nbinno.com [nbinno.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. nbinno.com [nbinno.com]
- 15. Cyclopropyl Methyl Ketone: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 16. What is Cyclopropyl methyl ketone?_Chemicalbook [chemicalbook.com]
- 17. echemi.com [echemi.com]
- 18. datasheets.scbt.com [datasheets.scbt.com]
- 19. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [2-Bromo-1-cyclopropylpropan-1-one chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1521246#2-bromo-1-cyclopropylpropan-1-one-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com